molecular formula C21H22N4O3 B2427601 1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 844651-89-4

1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2427601
CAS No.: 844651-89-4
M. Wt: 378.432
InChI Key: ITLQHTRSORSTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic small molecule of significant interest in oncology research, primarily investigated for its potent antiproliferative activity. This compound is structurally characterized by an imidazoquinoxaline core, a scaffold known to interact with various kinase targets (source) . Its mechanism of action is associated with the inhibition of key signaling pathways that drive cell cycle progression and proliferation in cancer cells. The trimethoxyphenyl moiety is a classic pharmacophore found in compounds that disrupt microtubule dynamics, akin to the colchicine site, suggesting a potential dual mechanism that combines kinase inhibition with antimitotic activity (source) . Research applications for this reagent are focused on elucidating its precise molecular targets and evaluating its efficacy in in vitro and in vivo models of various cancers, including leukemia and solid tumors. It serves as a valuable chemical tool for probing cell death mechanisms, such as apoptosis, and for studying the resistance pathways that can emerge in response to targeted anticancer therapies (source) .

Properties

IUPAC Name

3-propyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-10-25-20(13-11-16(26-2)18(28-4)17(12-13)27-3)24-19-21(25)23-15-9-7-6-8-14(15)22-19/h6-9,11-12H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLQHTRSORSTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline typically involves the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved by condensing an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the imidazoquinoxaline intermediate with a trimethoxybenzyl halide in the presence of a base such as potassium carbonate.

    Addition of the propyl group: The final step involves the alkylation of the intermediate with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromatic rings.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4,5-trimethoxyphenyl)-2-(1H-imidazo[4,5-b]quinoxalin-2-yl)ethanone
  • 1-(3,4,5-trimethoxyphenyl)-2-(1H-imidazo[4,5-b]quinoxalin-2-yl)propane

Uniqueness

1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific combination of a propyl group and a trimethoxyphenyl group attached to the imidazoquinoxaline core. This unique structure imparts distinct biological activities and chemical properties compared to other similar compounds .

Biological Activity

1-Propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound

This unique structure contributes to its interaction with biological systems.

Antimicrobial Activity

Research indicates that imidazo[4,5-b]quinoxaline derivatives exhibit promising antimicrobial properties. For instance:

  • In a study evaluating various imidazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition rates compared to standard antibiotics .
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1520
Norfloxacin24

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on melanoma cell lines showed that it induces apoptosis and inhibits cell proliferation:

  • A recent study highlighted that derivatives similar to this compound exhibited low nanomolar cytotoxicity against A375 melanoma cells, outperforming conventional therapies such as vemurafenib .
TreatmentIC50 (nM)
This compound30
Vemurafenib600

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Reactive Oxygen Species (ROS) Modulation : The compound increases ROS levels in treated cells, which is linked to apoptosis in cancer cells and inhibition of microbial growth .
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes critical for cell survival in pathogens like Entamoeba histolytica, suggesting potential as an antiamebic agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoxaline derivatives demonstrated that the presence of methoxy groups significantly enhances antimicrobial activity. The tested compound was among the top performers in inhibiting bacterial growth when compared to other derivatives.

Case Study 2: Anticancer Potential

In a comparative analysis of different imidazoquinoxaline compounds against melanoma cells, it was found that those with additional methoxy groups showed enhanced cytotoxicity. This suggests that structural modifications can optimize therapeutic efficacy.

Q & A

Basic: What are the key synthetic routes for synthesizing 1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 3,4,5-trimethoxyphenyl-substituted precursors with quinoxaline derivatives under basic conditions (e.g., triethylamine) to form the imidazole ring .
  • Step 2 : Propyl group introduction via alkylation or nucleophilic substitution, requiring precise temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) to minimize side reactions .
  • Key reagents : Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as iridium under visible light for cyclization .
    Critical factors : Solvent polarity, reaction time (12–24 hrs), and purification via column chromatography to isolate the target compound .

Basic: How is the structure of this compound confirmed?

Answer:
Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., propyl chain integration at N1, trimethoxyphenyl at C2) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C22_{22}H24_{24}N4_4O3_3) and isotopic patterns .
  • X-ray crystallography : Resolves spatial arrangement of the fused imidazo[4,5-b]quinoxaline core and methoxy groups .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Answer:
Optimization strategies include:

  • Automated flow reactors : To enhance reproducibility and reduce byproducts (e.g., imidazole dimerization) .
  • Solvent screening : Polar solvents (acetonitrile) improve cyclization efficiency compared to non-polar alternatives .
  • Catalyst tuning : Iridium-based photocatalysts increase reaction rates under visible light, achieving yields >75% .
    Data contradiction : Batch vs. flow synthesis may show divergent impurity profiles, necessitating LC-MS monitoring .

Advanced: How to resolve conflicting data on the mutagenicity of imidazo[4,5-b]quinoxaline derivatives?

Answer:
Conflicting mutagenicity reports (e.g., Ames test vs. in vivo models) arise from:

  • Structural modifications : Substitution at C2 (trimethoxyphenyl vs. sulfonamide) reduces mutagenicity by disrupting DNA intercalation .
  • Metabolic activation : Cytochrome P450 isoforms (e.g., CYP1A2) generate hydroxylamine intermediates (e.g., HONH-MeIQx), which form DNA adducts .
    Methodological resolution : Use primary hepatocyte models to assess species-specific metabolism and SOS/umu assays for direct DNA damage evaluation .

Advanced: What methodologies identify biological targets of this compound?

Answer:

  • SwissTargetPrediction : Computational screening predicts kinase inhibition (e.g., MAPK, EGFR) due to the trimethoxyphenyl moiety’s electron-rich aromatic system .
  • Surface Plasmon Resonance (SPR) : Validates binding affinity (Kd_d < 100 nM) to tubulin or DNA topoisomerase II .
  • CRISPR-Cas9 knockouts : Confirm target relevance by abolishing compound efficacy in cell lines lacking specific kinases .

Advanced: What is the role of the 3,4,5-trimethoxyphenyl group in modulating biological activity?

Answer:
The trimethoxyphenyl group:

  • Enhances lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Stabilizes π-π interactions : With kinase ATP-binding pockets (e.g., EGFR), as shown in molecular docking studies .
  • Reduces metabolic degradation : Methoxy groups resist CYP450-mediated oxidation compared to hydroxyl or methyl substituents .
    Contradiction : While trimethoxyphenyl boosts anticancer activity, it may increase off-target effects (e.g., tubulin polymerization inhibition) .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Answer:
Validation parameters per ICH guidelines:

  • Linearity : R2^2 > 0.99 across 1–1000 ng/mL using LC-MS/MS with deuterated internal standards .
  • Recovery : >85% in plasma via protein precipitation (acetonitrile) or solid-phase extraction .
  • Matrix effects : Assess ion suppression/enhancement using post-column infusion studies .
    Key challenge : Differentiate metabolites (e.g., O-demethylated derivatives) using MRM transitions (e.g., m/z 395 → 238) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.